Lipophilicity Modulation: Calculated logP of 3-Ethoxy vs. 3-Methoxy and Unsubstituted Analogs
The 3-ethoxy group provides a calculated lipophilicity (cLogP) of approximately 3.2, representing a calculated increase of ~0.5 log units compared to the 3-methoxy analog (cLogP ~2.7) and ~1.0 log units compared to the 3-unsubstituted 4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde (cLogP ~2.2). This property is critical for membrane permeability optimization in anticancer drug design [1].
| Evidence Dimension | Calculated Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 3.2 |
| Comparator Or Baseline | 3-Methoxy analog: cLogP ≈ 2.7; 3-Unsubstituted analog: cLogP ≈ 2.2 |
| Quantified Difference | +0.5 log units vs. 3-methoxy; +1.0 log units vs. unsubstituted |
| Conditions | In silico prediction based on chemical structure (fragment-based method) |
Why This Matters
The incremental lipophilicity of the ethoxy analog can translate into improved passive cellular permeability compared to the methoxy variant, a key advantage for intracellular anticancer targets.
- [1] Al-Warhi, T. et al. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 2022, 27, 4621. View Source
